1-1(Z)-Octadecenyl-2-arachidonoyl-sn-glycero-3-PC
Description
This compound is a structurally complex glycerophosphocholine derivative characterized by:
- A sn-glycerol-3-phosphate backbone with stereochemical specificity at the 2R position.
- An arachidonic acid (20:4, 5Z,8Z,11Z,14Z) moiety esterified at the sn-2 position.
- A monounsaturated oleyl ether (18:1, Z configuration) at the sn-1 position.
- A phosphocholine head group at the sn-3 position, conferring zwitterionic properties.
Its molecular formula is C₄₆H₈₄NO₇P, with a monoisotopic mass of 824.222 Da (predicted via ACD/Labs Percepta) . The compound’s amphipathic nature enables integration into lipid bilayers, where its unsaturated acyl chains modulate membrane fluidity and signaling pathways, particularly those involving arachidonic acid metabolites (e.g., prostaglandins, leukotrienes) .
Properties
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,38,41,45H,6-13,15,17-19,21,23-24,26,28-30,32,34-37,39-40,42-44H2,1-5H3/b16-14-,22-20-,27-25-,33-31-,41-38-/t45-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVIBPVBBRLOR-IYACIECVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272452 | |
| Record name | 1-Stearoyl-2-arachidonoylplasmenylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(P-18:0/20:4(5Z,8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97802-56-7 | |
| Record name | 1-Stearoyl-2-arachidonoylplasmenylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97802-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-arachidonoylplasmenylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate , commonly referred to as a type of lysophosphatidylcholine (LysoPC), is characterized by its complex structure that includes a long-chain polyunsaturated fatty acid moiety and a cationic phosphate group. This unique configuration suggests significant biological activity and potential therapeutic applications.
Structural Features
The compound's structure can be broken down into key components:
- Hydroxyl Group : Imparts potential antioxidant properties.
- Long-Chain Fatty Acid : The presence of icosa-tetraenoic acid influences membrane fluidity and cellular interactions.
- Cationic Phosphate Group : Facilitates interaction with negatively charged cellular membranes.
1. Antioxidant Activity
Compounds similar to this LysoPC derivative have demonstrated antioxidant properties. The hydroxyl group can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in various physiological processes and may contribute to the prevention of chronic diseases.
2. Cytotoxicity
Research indicates that certain derivatives of phospholipids exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that LysoPC can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.
3. Membrane Interaction
The cationic nature of the trimethylazaniumyl group enhances the compound's ability to interact with cellular membranes. This interaction is vital for cellular uptake and bioavailability, making it a promising candidate for drug delivery systems.
Case Studies
- Lipid Signaling : In a study examining lipid signaling pathways, it was found that this compound activates lysophospholipid receptors (GPCRs), which are implicated in various cellular responses including inflammation and insulin secretion .
- Inflammation Modulation : Another study highlighted the role of LysoPC in modulating inflammatory responses in macrophages, indicating its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other lysophosphatidylcholines. Below is a comparison table:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Lysophosphatidylcholine (20:5) | Glycerol backbone with one fatty acid (icosapentaenoic acid) | Involved in cell signaling and membrane dynamics |
| Sphingomyelin | Sphingosine backbone with a fatty acid and phosphate | Critical for nerve cell function |
| Lysophosphatidic Acid | Glycerol with one fatty acid and phosphate | Plays a role in cell proliferation and survival |
This compound's specific combination of fatty acids enhances its bioactivity compared to simpler analogs by promoting stronger interactions with cellular components.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Biophysical Comparisons
A. Membrane Dynamics
- The target compound’s arachidonic acid at sn-2 introduces kinks in the lipid bilayer, reducing packing density and increasing fluidity compared to saturated analogues like DMPC (14:0 PC) .
- Ether-linked sn-1 chains (vs. ester-linked in PAPC) enhance oxidative stability and resistance to phospholipase A1 cleavage, prolonging membrane residency .
B. Signaling Pathways
- Unlike PAPC, which releases arachidonic acid for prostaglandin synthesis, the target compound’s ether linkage may limit hydrolysis by cytosolic phospholipase A2 (cPLA2), altering eicosanoid output .
- KIT-13, a phosphoethanolamine analogue, exhibits anti-inflammatory effects via plasmalogen-like mechanisms, distinct from the phosphocholine head group’s role in cell signaling .
C. Metabolic Stability
- The oleyl ether group in the target compound resists enzymatic degradation compared to ester-linked oleoyl chains (e.g., in DOPC), as shown in studies using PC-3 cell models .
Research Findings
- Synthetic Accessibility : The target compound’s synthesis requires stereospecific acylation and etherification steps, similar to KIT-13 but with distinct purification challenges due to polyunsaturation .
- Clinical Correlations : Downregulation of analogous phosphatidylcholines (e.g., LysoPCs) has been observed in polycystic ovary syndrome (PCOS), suggesting lipidomic dysregulation in metabolic disorders .
- Drug Delivery Potential: Ether-linked phosphatidylcholines show enhanced nanoparticle stability in drug delivery systems compared to ester-linked variants .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally confirmed, and why is it critical for biological activity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for determining stereochemistry at the (2R)-configured carbon center. Additionally, circular dichroism (CD) spectroscopy can validate chiral interactions in lipid bilayers. The stereochemistry governs membrane insertion efficiency and ligand-receptor binding specificity, as misconfiguration disrupts amphiphilic properties .
- Data Validation : Cross-referencing NMR data with X-ray crystallography (if crystalline forms exist) ensures accuracy. Discrepancies in coupling constants or chemical shifts may indicate impurities or isomerization during synthesis.
Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this lipid compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while liquid chromatography (LC) coupled with evaporative light scattering detection (ELSD) quantifies purity. Gas chromatography (GC) with flame ionization detection (FID) monitors residual solvents or fatty acid byproducts .
- Critical Parameters : Ensure mass accuracy ≤ 2 ppm and chromatographic resolution > 2.0 to distinguish between isobaric species (e.g., unsaturated vs. saturated acyl chains).
Advanced Research Questions
Q. How does the compound’s unsaturated acyl chain geometry influence its thermal stability and phase transition behavior in lipid bilayers?
- Methodology : Differential scanning calorimetry (DSC) measures phase transition temperatures () and enthalpy changes (). The (5Z,8Z,11Z,14Z)-icosa-tetraenoyl chain introduces kinks, lowering compared to saturated analogs. Pair DSC with small-angle X-ray scattering (SAXS) to correlate thermal behavior with bilayer thickness and curvature .
- Data Interpretation : A lower (~−20°C for unsaturated vs. +40°C for saturated chains) indicates enhanced fluidity at physiological temperatures, critical for drug delivery applications.
Q. What experimental strategies optimize the compound’s transfection efficiency in nucleic acid delivery systems?
- Methodology : Formulate liposomes using a molar ratio of 2:1 (cationic lipid:helper lipid, e.g., DOPE) and assess transfection via luciferase reporter assays. Compare with commercial transfection reagents (e.g., Lipofectamine™) using confocal microscopy to track intracellular cargo release .
- Key Variables : Adjust the Zeta potential to +30 mV for optimal cell membrane interaction. Excessive positive charge may cause cytotoxicity, necessitating MTT assays for viability checks.
Q. How can conflicting data on the compound’s hydrolysis kinetics in aqueous buffers be reconciled?
- Methodology : Conduct kinetic studies under controlled pH (4.0–7.4) and temperature (25–37°C) using -NMR to monitor phosphate ester hydrolysis. Compare rates with computational models (e.g., density functional theory) to identify hydrolysis-prone sites .
- Contradiction Resolution : Discrepancies may arise from micelle formation in buffered solutions, which shields ester bonds. Use dynamic light scattering (DLS) to confirm micelle size and critical micelle concentration (CMC).
Methodological Challenges and Solutions
Q. What strategies mitigate oxidative degradation of the polyunsaturated acyl chains during storage and experimentation?
- Preventive Measures : Store the compound under argon at −80°C with antioxidants (e.g., 0.01% BHT). For in vitro studies, use cell culture media pre-treated with chelating agents (e.g., EDTA) to sequester pro-oxidant metal ions .
- Validation : Monitor lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay or malondialdehyde (MDA) quantification.
Q. How can researchers validate the compound’s interaction with membrane-bound receptors (e.g., G-protein-coupled receptors) in live cells?
- Methodology : Employ fluorescence resonance energy transfer (FRET) with labeled lipid analogs and receptor-GFP fusion proteins. Surface plasmon resonance (SPR) provides kinetic data (, ) for binding affinity .
- Controls : Use receptor knockout cell lines or competitive inhibitors (e.g., arachidonic acid derivatives) to confirm specificity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
